methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromeno[2,3-b]pyridine derivative characterized by a fused chromene-pyridine core. Key structural features include:
- Methyl ester at position 3, which may influence solubility and hydrolysis kinetics.
- 5-Oxo group contributing to the molecule’s polarity and electronic properties.
Properties
IUPAC Name |
methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-20-8-12-10(16(19)21-2)7-11-14(18)9-5-3-4-6-13(9)22-15(11)17-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENANUSSLJFSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331342 | |
| Record name | methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338417-39-3 | |
| Record name | methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the chromeno[2,3-b]pyridine core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxymethyl-5-oxo-5H-chromeno[2,3-b]pyridine derivative, followed by methylation and esterification reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is employed in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Chromeno[2,3-b]pyridine Derivatives
Substituent Effects on Physicochemical Properties
Position 2 Substituents
- Methoxymethyl vs. Amino Groups: Ethyl 2-amino derivatives (e.g., ethyl 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate) exhibit basicity due to the amino group, enhancing water solubility but requiring protection (e.g., Boc) during synthesis .
- Methoxymethyl vs. The methyl ester in the target compound likely enhances solubility in aprotic solvents (e.g., DMSO) compared to carboxylic acid derivatives.
Position 3 Substituents
Stability and Reactivity
- DMSO Instability: 5-O-Substituted chromeno[2,3-b]pyridines degrade in DMSO, as noted in . The methoxymethyl group’s electron-donating effects may mitigate this instability, but empirical testing is required .
- Hydrolysis Sensitivity :
Comparative Data Table
Biological Activity
Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS Number: 338417-39-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H13NO5
- Molecular Weight : 299.28 g/mol
- Physical Form : Solid
- Purity : 90% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through oxidative cyclization methods that utilize various reagents and solvents to achieve the desired chromeno-pyridine structure. For instance, studies have shown that the use of formic acid can facilitate the cyclization process effectively .
Antioxidant Activity
Research indicates that compounds in the chromeno[2,3-b]pyridine family exhibit significant antioxidant properties. A study evaluated the antioxidant activity of related derivatives, suggesting that these compounds can scavenge free radicals effectively, thus potentially preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of this compound could inhibit inflammatory pathways by acting on specific kinases involved in inflammatory responses .
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies and Research Findings
- Oxidative Cyclization Studies :
- Inhibitory Effects on Kinases :
- Antioxidant Evaluation :
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for preparing methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate?
Answer:
The compound is synthesized via multicomponent reactions. A typical method involves refluxing acetonedicarboxylate (0.5 mmol) and DABCO (0.5 mmol) in ethanol for 15 minutes, followed by adding 3-cyanochromone (0.5 mmol) and refluxing for 4 hours. Alternatively, ultrasound irradiation (20°C, 10 min) in ethanol accelerates crystallization, achieving comparable yields .
Key Steps:
- Solvent System: Ethanol for solvation and crystallization.
- Catalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates cyclocondensation.
- Workup: Crystallization using diethyl ether and recrystallization from ethanol.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Post-synthesis characterization employs:
- IR Spectroscopy: Identifies carbonyl stretches (e.g., 1732 cm⁻¹ for ester C=O) .
- NMR: ¹H and ¹³C NMR confirm substituent integration (e.g., methoxymethyl protons at δ 3.74 ppm) and aromatic ring connectivity .
- LC-MS: Validates molecular ion peaks (e.g., [M + Na]⁺ at m/z 384) .
- Elemental Analysis: Confirms purity (e.g., C, H, N within ±0.5% of theoretical values) .
Advanced: How can molecular docking studies elucidate the biological relevance of this chromenopyridine derivative?
Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like SIRT2.
Methodology:
- Protein Preparation: Retrieve SIRT2 structure (PDB ID), optimize hydrogen bonding.
- Ligand Setup: Generate 3D conformers of the compound using Open Babel.
- Docking Parameters: Grid box centered on the binding pocket, 20 runs for conformational sampling.
Results from analogous chromenopyridines show binding energies < -8.0 kcal/mol, suggesting strong interactions with catalytic residues .
Advanced: What crystallographic challenges arise during structural refinement of this compound?
Answer:
Challenges include:
- Twinned Data: Use SHELXL’s TWIN/BASF commands to model twin domains .
- Disorder: Apply PART/SUMP restraints for disordered methoxymethyl groups.
- High-Resolution Data: Refine anisotropic displacement parameters (ADPs) using SHELXL’s L.S. cycles .
Validation tools (e.g., PLATON’s ADDSYM) ensure space group correctness.
Example:
A chloro-substituted analog (3f) refined with R₁ = 5.2% using SHELXL-2018/3 .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation?
Answer:
Approach:
- Solvent Screening: Test aprotic solvents (DMF, THF) to reduce ester hydrolysis.
- Catalyst Variation: Replace DABCO with K₂CO₃ for milder conditions.
- Ultrasound Parameters: Optimize irradiation time (5–15 min) and frequency (20–40 kHz) to enhance regioselectivity .
Monitoring: Use TLC (silica, hexane/EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient) to track byproducts.
Advanced: How to resolve contradictions in NMR data interpretation for structurally similar derivatives?
Answer:
Strategies:
- 2D NMR: HSQC and HMBC correlate ¹H-¹³C couplings to confirm methoxymethyl connectivity.
- X-ray Diffraction: Resolve ambiguity in substituent positioning (e.g., 4-H vs. 6-H in the chromene ring) .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .
Advanced: What structure-activity relationship (SAR) trends are observed for substituents on the chromenopyridine core?
Answer:
Substituent effects:
- Electron-Withdrawing Groups (e.g., Cl at C7): Enhance lipid peroxidation inhibition (IC₅₀ ~12 µM) but reduce solubility .
- Methoxymethyl vs. Ethoxycarbonyl: Methoxymethyl improves metabolic stability by reducing esterase susceptibility .
- C3 Ester Flexibility: Methyl esters (vs. ethyl) increase crystallinity, aiding XRD analysis .
Advanced: How does solvent polarity influence the compound’s photophysical properties?
Answer:
Method:
- UV-Vis Spectroscopy: Measure λₘₐₓ in solvents of varying polarity (cyclohexane to DMSO).
- DFT Calculations: Correlate solvatochromic shifts with dipole moment changes (e.g., CAM-B3LYP/TZVP).
Findings:
Hypsochromic shifts (~20 nm) in polar solvents indicate intramolecular charge transfer (ICT) suppression .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Continuous Flow Reactors: Reduce reaction time (30 min vs. 4 h reflux) with higher throughput .
- Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for easier recycling .
- Catalyst Immobilization: Use DABCO-functionalized silica to enable catalyst reuse (5 cycles, <10% yield drop) .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
